Ethyl 3-[(4-bromophenyl)amino]propanoate
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Overview
Description
Ethyl 3-[(4-bromophenyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-[(4-bromophenyl)amino]propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(4-bromophenyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-bromophenyl)amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid, and elevated temperatures.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Ethyl 3-[(4-bromophenyl)amino]propanol.
Oxidation: Nitro derivatives of this compound.
Scientific Research Applications
Ethyl 3-[(4-bromophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-bromophenyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-[(4-bromophenyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(4-chlorophenyl)amino]propanoate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 3-[(4-fluorophenyl)amino]propanoate: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.
Ethyl 3-[(4-methylphenyl)amino]propanoate: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 3-(4-bromoanilino)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
ISYBBDHVVYSYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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